molecular formula C17H17N3O2S2 B12217513 N-(methylethyl)-N-phenyl-2-(5-(2-thienyl)(1,3,4-oxadiazol-2-ylthio))acetamide

N-(methylethyl)-N-phenyl-2-(5-(2-thienyl)(1,3,4-oxadiazol-2-ylthio))acetamide

Cat. No.: B12217513
M. Wt: 359.5 g/mol
InChI Key: URIRVRFLDFLQCO-UHFFFAOYSA-N
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Description

N-(methylethyl)-N-phenyl-2-(5-(2-thienyl)(1,3,4-oxadiazol-2-ylthio))acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(methylethyl)-N-phenyl-2-(5-(2-thienyl)(1,3,4-oxadiazol-2-ylthio))acetamide typically involves the following steps:

    Formation of 1,3,4-oxadiazole ring: This is achieved by reacting thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions.

    Thioether formation: The oxadiazole derivative is then reacted with an appropriate alkyl halide to introduce the thienyl group.

    Acetamide formation: Finally, the resulting compound is reacted with N-(methylethyl)-N-phenylacetamide under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(methylethyl)-N-phenyl-2-(5-(2-thienyl)(1,3,4-oxadiazol-2-ylthio))acetamide can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thienyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(methylethyl)-N-phenyl-2-(5-(2-thienyl)(1,3,4-oxadiazol-2-ylthio))acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The oxadiazole ring is known to interact with metal ions and can inhibit metalloenzymes. The thienyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(methylethyl)-N-phenyl-2-(5-(2-thienyl)(1,3,4-thiadiazol-2-ylthio))acetamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    N-(methylethyl)-N-phenyl-2-(5-(2-furyl)(1,3,4-oxadiazol-2-ylthio))acetamide: Similar structure but with a furyl group instead of a thienyl group.

Uniqueness

N-(methylethyl)-N-phenyl-2-(5-(2-thienyl)(1,3,4-oxadiazol-2-ylthio))acetamide is unique due to the presence of both the thienyl and oxadiazole groups, which confer specific chemical and biological properties. The combination of these groups enhances the compound’s ability to interact with a wide range of biological targets, making it a versatile molecule for various applications.

Properties

Molecular Formula

C17H17N3O2S2

Molecular Weight

359.5 g/mol

IUPAC Name

N-phenyl-N-propan-2-yl-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H17N3O2S2/c1-12(2)20(13-7-4-3-5-8-13)15(21)11-24-17-19-18-16(22-17)14-9-6-10-23-14/h3-10,12H,11H2,1-2H3

InChI Key

URIRVRFLDFLQCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NN=C(O2)C3=CC=CS3

Origin of Product

United States

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